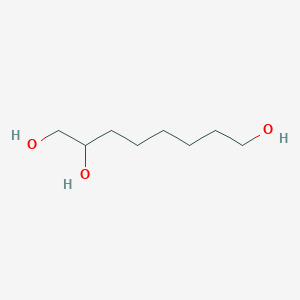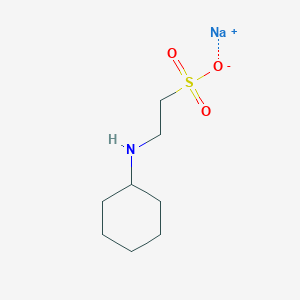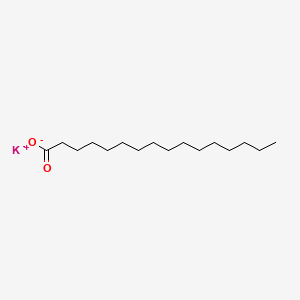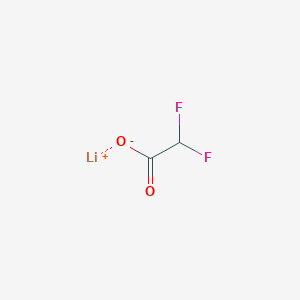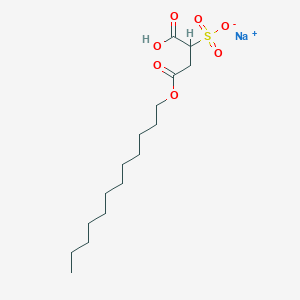
7H-perfluoroheptanoate de sodium
Vue d'ensemble
Description
Sodium 7H-perfluoroheptanoate is a chemical compound with the molecular formula C₇HF₁₂NaO₂ and a molecular weight of 368.05 g/mol . It is a sodium salt of perfluoroheptanoic acid and is known for its unique properties, particularly its high stability and resistance to degradation. This compound is primarily used in research applications, especially in the fields of proteomics and biochemistry .
Applications De Recherche Scientifique
Sodium 7H-perfluoroheptanoate has a wide range of applications in scientific research:
Mécanisme D'action
Mode of Action
It is known that the compound exists in the dissociated form of perfluoroheptanoate, which has been associated with reprotoxic effects .
Biochemical Pathways
It is known that the compound has probable serious effects on the environment and human health .
Pharmacokinetics
The compound is known to be persistent due to the shielding effect of the fluorine atoms, blocking nucleophilic attacks to the carbon chain .
Result of Action
It is known that the compound has reprotoxic effects as well as pbt (persistent, bioaccumulative, and toxic) and vpvb (very persistent and very bioaccumulative) properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sodium 7H-perfluoroheptanoate . The compound is known to be one of the most stable organic compounds due to its high electronegativity, low polarisability, and high bond energies .
Analyse Biochimique
Biochemical Properties
It is known that the compound’s high electronegativity and low polarizability contribute to its stability, making it resistant to nucleophilic attacks
Cellular Effects
Given its stability and resistance to degradation, it is plausible that the compound could influence cellular processes by interacting with various biomolecules
Molecular Mechanism
It is hypothesized that the compound could exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
The compound’s stability suggests that it could have long-term effects on cellular function in in vitro or in vivo studies
Metabolic Pathways
The metabolic pathways involving Sodium 7H-perfluoroheptanoate are not well-characterized. Given the compound’s stability, it could potentially interact with various enzymes or cofactors, influencing metabolic flux or metabolite levels
Transport and Distribution
The compound could potentially interact with transporters or binding proteins, influencing its localization or accumulation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 7H-perfluoroheptanoate typically involves the neutralization of perfluoroheptanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the resulting product is isolated through crystallization or evaporation techniques .
Industrial Production Methods: Industrial production of Sodium 7H-perfluoroheptanoate follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 7H-perfluoroheptanoate can undergo various chemical reactions, including:
Oxidation: This compound is resistant to oxidation due to the presence of strong carbon-fluorine bonds.
Reduction: Reduction reactions are not common for this compound because of its high stability.
Substitution: It can participate in nucleophilic substitution reactions, where the sodium ion can be replaced by other cations.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents are typically required, but the compound’s resistance makes these reactions rare.
Reduction: Reducing agents are generally ineffective.
Substitution: Reagents such as alkali metals or other cations can be used under controlled conditions.
Major Products Formed: The major products formed from substitution reactions include various salts where the sodium ion is replaced by another cation .
Comparaison Avec Des Composés Similaires
Perfluoroheptanoic acid: The parent acid of Sodium 7H-perfluoroheptanoate, known for its similar stability and resistance to degradation.
Perfluorooctanoic acid: Another fluorinated compound with similar properties but a longer carbon chain.
Perfluoropentanoic acid: A shorter-chain fluorinated compound with comparable stability.
Uniqueness: Sodium 7H-perfluoroheptanoate stands out due to its specific molecular structure, which provides a balance between stability and reactivity. Its sodium salt form enhances its solubility in water, making it more versatile for various applications compared to its parent acid and other similar compounds .
Propriétés
IUPAC Name |
sodium;2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F12O2.Na/c8-1(9)3(10,11)5(14,15)7(18,19)6(16,17)4(12,13)2(20)21;/h1H,(H,20,21);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWOFFNEMGRGMA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(=O)[O-])(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF12NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635441 | |
| Record name | Sodium 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2264-25-7 | |
| Record name | Sodium 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



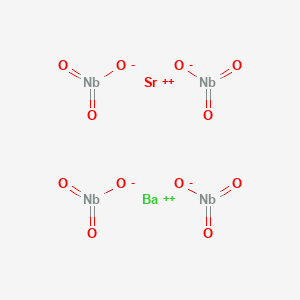



![(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)boronic acid](/img/structure/B1592454.png)

